Superior Tyrosinase Inhibition Potency Compared to Petunidin-3-O-Glucoside
Luteolinidol chloride demonstrates markedly higher potency as a competitive tyrosinase inhibitor than the anthocyanin petunidin-3-O-glucoside. The study established a clear structure-activity relationship where the 3-deoxy structure and specific hydroxylation pattern of luteolinidin confer a significant advantage [1].
| Evidence Dimension | Tyrosinase Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.7 ± 0.1 μM |
| Comparator Or Baseline | Petunidin-3-O-glucoside: 10.3 ± 1.0 μM |
| Quantified Difference | ~2.8-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme inhibition assay using mushroom tyrosinase |
Why This Matters
This 2.8-fold higher potency provides a critical differentiation for research into melanin synthesis modulation, making luteolinidol chloride a more potent lead compound for cosmeceutical applications compared to a related anthocyanin.
- [1] Yang, S. Y., et al. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. Molecules, 27(17), 5703. View Source
